molecular formula C13H18BrNO2S B2694158 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide CAS No. 1396806-83-9

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Cat. No. B2694158
CAS RN: 1396806-83-9
M. Wt: 332.26
InChI Key: DMSPKUIGJLQAFJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMTB and has a molecular formula of C14H20BrNO2S.

Scientific Research Applications

Synthesis and Drug Development

A practical synthesis method for creating orally active CCR5 antagonists involves the use of intermediates such as 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide. This synthesis process is crucial for the development of drugs targeting HIV entry into cells. The methodology offers a new, cost-effective approach without the need for chromatographic purification, showcasing the compound's importance in the pharmaceutical industry (Ikemoto et al., 2005).

Antipathogenic Activity

Research into thiourea derivatives, including those related to 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, highlights their significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties, underscoring the chemical's role in combating resistant bacterial infections (Limban et al., 2011).

Metal Complex Synthesis

The synthesis and characterization of metal complexes, including Cu(II) and Ni(II), with ligands derived from 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, have been explored. These complexes have potential applications in catalysis, materials science, and as models for biological systems. The detailed study of these complexes' properties, including their molecular structure, supports their utility in a wide range of scientific fields (Binzet et al., 2009).

Conformational Analysis in Drug Design

Conformational analysis of 2,6-disubstituted benzamides, closely related to 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, contributes to understanding their antidopaminergic effects. Such studies are essential for designing drugs that can interact effectively with dopamine receptors, influencing the development of new antipsychotic medications (Högberg et al., 1986).

Chemical Reactions and Mechanisms

Investigations into the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under basic conditions have provided insights into chemical reaction mechanisms, including unexpected Eschenmoser coupling reactions. These studies not only advance our understanding of organic chemistry but also open pathways to novel synthetic strategies for constructing complex molecules (Kammel et al., 2015).

properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-13(17,7-8-18-2)9-15-12(16)10-5-3-4-6-11(10)14/h3-6,17H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSPKUIGJLQAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

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